Quinazolin-7-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2 |
InChI Key |
GQZSLPJPXSZYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1CN |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolin 7 Ylmethanamine and Analogous C 7 Substituted Quinazoline Derivatives
Strategic Approaches for the Construction of C-7 Functionalized Quinazoline (B50416) Ring Systems
Catalytic coupling reactions represent the cornerstone of modern synthetic strategies for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For the synthesis of C-7 substituted quinazolines, these reactions are typically employed to modify a 7-haloquinazoline intermediate (e.g., 7-bromo- or 7-iodoquinazoline). This approach allows for the late-stage diversification of the quinazoline scaffold, providing access to a library of analogs from a common precursor.
Palladium catalysis is arguably the most powerful and widely used tool for the functionalization of heteroaromatic systems. The Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is exceptionally well-suited for this purpose. The synthesis of C-7 substituted quinazolines typically commences with a 7-haloquinazoline, which can be coupled with a variety of boronic acids or esters under palladium catalysis.
For instance, to generate a precursor for Quinazolin-7-ylmethanamine, one could couple 7-bromoquinazoline (B57720) with a formyl- or cyano-containing boronic ester. The resulting quinazoline-7-carbaldehyde (B11746245) or 7-cyanoquinazoline can then be converted to the target aminomethyl group via reductive amination or direct reduction, respectively [5, 6]. The reaction conditions are generally mild, tolerant of many functional groups, and high-yielding. Key components include a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture like dioxane/water or DME.
Beyond the Suzuki reaction, other palladium-catalyzed transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions have also been successfully applied to functionalize the C-7 position, further expanding the synthetic utility of this approach [7, 8].
| Starting Material | Coupling Partner | Catalyst/Ligand System | Product (C-7 Substituent) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Bromoquinazoline | 4-Formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Quinazolin-7-yl)benzaldehyde | 85-95 | |
| 7-Iodoquinazoline | (4-Cyanophenyl)boronic acid | PdCl₂(dppf), Cs₂CO₃ | 4-(Quinazolin-7-yl)benzonitrile | 88 | |
| 7-Bromoquinazoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-((Trimethylsilyl)ethynyl)quinazoline | 92 | |
| 7-Bromoquinazoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 7-(Morpholino)quinazoline | 78 |
While palladium is dominant in post-functionalization, copper catalysis offers powerful alternatives, particularly for the de novo construction of the quinazoline ring. Copper-catalyzed methods are attractive due to the lower cost and toxicity of copper compared to palladium. One prominent strategy involves the reaction of 2-aminobenzonitriles with various coupling partners. For example, a copper-catalyzed reaction between a 2-aminobenzonitrile (B23959) and an aldehyde can proceed via an initial condensation followed by an intramolecular cyclization to form the quinazoline core .
To synthesize a C-7 substituted derivative, one would start with a 4-substituted-2-aminobenzonitrile. For example, using 2-amino-4-(bromomethyl)benzonitrile (B1646226) would directly install a bromomethyl group at the C-7 position, which is a versatile handle for further conversion to this compound via nucleophilic substitution with an amine source . Another copper-catalyzed approach involves the coupling of 2-halobenzonitriles with amidines, which directly assembles the pyrimidine (B1678525) ring of the quinazoline system . The choice of the substituent on the starting benzene (B151609) ring directly translates to the C-7 position of the final product.
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4-cyanobenzonitrile | Benzaldehyde | CuI, L-Proline, K₂CO₃ | 7-Cyano-2-phenylquinazoline | |
| 2-Aminobenzonitrile | Orthoesters (R-C(OEt)₃) | CuCl₂, O₂ | 2-Substituted quinazolines | |
| 2-Iodobenzonitrile | Benzamidine hydrochloride | CuI, K₃PO₄, DMEDA | 2-Phenylquinazoline |
Driven by the need for more sustainable and economical synthetic methods, iron catalysis has emerged as a compelling alternative to precious metal catalysis. Iron catalysts can promote the construction of the quinazoline core through various cyclization strategies. A notable example is the iron-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes . In this transformation, the 2-aminobenzylamine and the aldehyde condense to form a dihydroquinazoline (B8668462) intermediate, which is then oxidized by air to the aromatic quinazoline product, with the iron catalyst facilitating the oxidation step.
The substituent at the C-7 position is determined by the starting 2-aminobenzylamine. For example, starting with (2-amino-4-cyanophenyl)methanamine would yield a 7-cyanoquinazoline derivative, a direct precursor to this compound. This method is highly atom-economical and utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process .
Manganese, another earth-abundant and low-toxicity metal, has been successfully employed in dehydrogenative coupling reactions to construct quinazoline rings. These reactions often proceed via C-H activation, avoiding the need for pre-functionalized substrates like organohalides. A key strategy involves the manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzylamines with primary alcohols .
In this process, the alcohol is first oxidized to an aldehyde in situ by the manganese catalyst, releasing hydrogen gas. The aldehyde then condenses with the 2-aminobenzylamine, and a subsequent intramolecular cyclization and dehydrogenation cascade affords the quinazoline product. The reaction is highly efficient and atom-economical, generating only H₂ and H₂O as byproducts. A 4-substituted-2-aminobenzylamine would serve as the precursor to the corresponding C-7 substituted quinazoline, providing a direct route to the desired scaffold.
Cobalt catalysis provides unique and powerful pathways for quinazoline synthesis, including annulation and isocyanide insertion reactions. A cobalt-catalyzed [4+2] annulation of 2-iodobenzamides with nitriles can efficiently construct the quinazoline core. The substituent on the starting benzamide (B126) dictates the substitution pattern of the product, allowing for the synthesis of C-7 functionalized quinazolines .
Another innovative approach is the cobalt-catalyzed isocyanide insertion reaction. In this method, a 2-aminobenzyl halide can react with an isocyanide in the presence of a cobalt catalyst. The reaction proceeds through a complex cascade involving isocyanide insertion into the C-X bond, followed by intramolecular cyclization with the amino group to form the quinazoline ring. This strategy offers a novel disconnection for accessing the quinazoline scaffold, where the C-7 substituent would be present on the starting 2-aminobenzyl halide .
Catalytic Coupling Reactions for C-7 Functionalization of Quinazolines
Ruthenium-Catalyzed Dehydrogenative Synthesis of Quinazolines
Ruthenium-catalyzed reactions have emerged as a powerful and sustainable tool for the synthesis of quinazolines. benthamdirect.com These methods often proceed via acceptorless dehydrogenative coupling (ADC), which is an atom-economical process that releases only hydrogen and water as byproducts. benthamdirect.comorganic-chemistry.org
One notable approach involves the use of a commercially available Ru(II) complex to catalyze the one-pot synthesis of 2-substituted quinazolines from 2-aminoaryl methanols and nitriles. benthamdirect.comorganic-chemistry.org This method is praised for its operational simplicity and broad substrate scope, efficiently converting various starting materials into the desired quinazoline products in good yields. organic-chemistry.org Another strategy utilizes an arene Ru(II)-benzhydrazone complex for the sequential acceptorless dehydrogenative coupling of 2-aminobenzhydrol (B79127) derivatives and benzyl (B1604629) alcohols, with ammonium (B1175870) acetate (B1210297) serving as the nitrogen source. organic-chemistry.org This reaction proceeds under mild conditions and has been successfully scaled up for gram-scale synthesis, highlighting its practical utility. organic-chemistry.org
Mechanistic studies, including kinetic isotopic effects and DFT calculations, have been employed to understand the reaction pathways. benthamdirect.comorganic-chemistry.org These investigations suggest that the reactions typically proceed through the in-situ generation of intermediates like aldehydes and ketones, which then undergo condensation and cyclization facilitated by the ruthenium catalyst. organic-chemistry.org The versatility of ruthenium catalysis is further demonstrated by its use in the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone products. nsf.gov
| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Ru(II) complex | 2-Aminoaryl methanols and nitriles | Acceptorless Dehydrogenative Coupling | One-pot, commercially available catalyst, good yields | benthamdirect.comorganic-chemistry.org |
| Arene Ru(II)-benzhydrazone complex | 2-Aminobenzhydrol derivatives and benzyl alcohols | Acceptorless Dual Dehydrogenative Coupling | Mild conditions, atom-economical, scalable | organic-chemistry.org |
| [Ru]/L in situ system | 2-Aminophenyl ketones and amines | Dehydrogenative Coupling | Highly selective, no reactive reagents | nsf.gov |
Cyclization Reactions in the Formation of Quinazoline-7-ylmethanamine Precursors and Derivatives
Cyclization reactions are fundamental to the construction of the quinazoline core. Various strategies have been developed that utilize different catalysts and starting materials to achieve this transformation.
Transition-metal-free approaches include iodine-promoted oxidative cyclization of N,N'-disubstituted amidines. frontiersin.org This environmentally friendly method can be performed on a gram scale and is effective even with crude amidine precursors. frontiersin.org Another metal-free method involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, catalyzed by iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or using a heterogeneous catalyst like ZIF-67. frontiersin.orgnih.gov
Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines has been reported. nih.gov Additionally, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides provide a convenient route to quinazolines. organic-chemistry.org
Palladium-catalyzed cyclization is another important method. mdpi.com For example, a palladium-catalyzed three-component, one-pot tandem assembly of quinazolines has been developed using 2-aminobenzonitriles, aryl boronic acids, and aldehydes. frontiersin.org
Multicomponent and Domino Reaction Sequences for Quinazoline Scaffold Assembly
Multicomponent reactions (MCRs) and domino sequences offer an efficient and atom-economical pathway to complex molecules like quinazolines from simple starting materials in a single step. frontiersin.orgmdpi.com These reactions are highly valued for their ability to generate molecular diversity. openmedicinalchemistryjournal.com
One example is the copper-catalyzed multicomponent domino reaction of 2-bromoaldehydes, benzylamines, and sodium azide (B81097) for the synthesis of quinazoline derivatives. mdpi.commdpi.com Another approach involves a one-pot, three-component annulation of substituted benzaldehydes, benzylamines, and anilines. mdpi.com
Microwave-assisted MCRs have also been developed. For instance, the synthesis of substituted quinazoline-carbonitriles can be achieved through a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation. openmedicinalchemistryjournal.com Similarly, 2,4-disubstituted-1,2-dihydroquinazolines can be synthesized via a microwave-assisted MCR of aromatic aldehydes and 2-aminobenzophenone, using urea (B33335) as an ammonia (B1221849) source. openmedicinalchemistryjournal.com
Microwave-Assisted Synthetic Protocols for C-7 Substituted Quinazoline Derivatives
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products. frontiersin.orgbohrium.com This technology has been successfully applied to the synthesis of C-7 substituted quinazoline derivatives.
A notable application is the palladium-catalyzed Suzuki reaction under microwave irradiation for the synthesis of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives. derpharmachemica.comresearchgate.net In this method, a key intermediate, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, is reacted with various boronic acids to generate a library of C-7 functionalized quinazolines in good to excellent yields. derpharmachemica.comresearchgate.net
Microwave irradiation has also been employed in the acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones to produce novel thiazolo[2,3-b]quinazolinone derivatives. nih.govrsc.org Furthermore, a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines utilizes microwave-assisted iron-catalyzed cyclization in water. rsc.org
| Reaction Type | Key Reagents | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium-catalyzed Suzuki reaction | 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, boronic acids | C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amines | Good to excellent yields, diverse derivatives | derpharmachemica.comresearchgate.net |
| Acid-mediated one-pot domino reaction | Substituted 2-amino thiazoles, substituted benzaldehydes, cyclic diketones | Thiazolo[2,3-b]quinazolinone derivatives | Novel and architecturally unique scaffolds | nih.govrsc.org |
| Iron-catalyzed cyclization | Substituted 2-halobenzoic acids, amidines | Quinazolinone derivatives | Green chemistry, rapid, efficient | rsc.org |
Utilization of Key Starting Materials and Intermediates in this compound Synthesis
The synthesis of this compound and its derivatives relies on a variety of key starting materials and the formation of crucial intermediates.
A common precursor for C-7 substituted quinazolines is a quinazoline core bearing a leaving group, such as a halogen, at the 7-position. For example, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine serves as a key intermediate that can be further functionalized via cross-coupling reactions like the Suzuki reaction. derpharmachemica.comresearchgate.net This intermediate is itself synthesized from 2,7-dichloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine and morpholine. derpharmachemica.com
The construction of the quinazoline ring itself often starts from anthranilic acid derivatives. For instance, 2-alkyl-4H-benzo[d] organic-chemistry.orgmdpi.comoxazin-4-one derivatives, prepared from anthranilic acid, can be reacted with aminophenoxy derivatives to yield complex quinazolinone structures. nih.gov Another approach involves the reaction of 2-aminobenzamide (B116534) with arylaldehydes to form key quinazoline intermediates, which can then be further modified. nih.gov For example, these intermediates can react with propargyl bromide to introduce an alkyne functionality, which can then participate in click reactions to attach larger side chains. nih.gov
The synthesis of these starting materials often involves multi-step sequences. For example, the preparation of 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione, a precursor for certain quinazolinone derivatives, involves a five-step sequence starting from para-amino-m-cresol. nih.gov
Chemical Transformations and Derivatization Strategies of Quinazolin 7 Ylmethanamine
Reactivity and Functionalization of the Quinazolin-7-ylmethanamine Moiety
The chemical behavior of this compound is dominated by the interplay between the nucleophilic primary amine and the aromatic quinazoline (B50416) ring system.
Chemical Modification of the Primary Amine Group in this compound
The primary amine of this compound is a key handle for derivatization, behaving as a potent nucleophile. This allows for a wide array of chemical modifications to introduce new functional groups and build molecular complexity. Common transformations include acylation, alkylation, and sulfonylation.
Acylation: The primary amine readily reacts with various acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental for linking the quinazoline core to other molecular fragments. For instance, reaction with an acyl chloride would proceed via nucleophilic acyl substitution to yield the corresponding N-(quinazolin-7-ylmethyl)amide. vulcanchem.com Similarly, dicarboxylic acid anhydrides can be used to introduce a carboxylic acid functionality, which can be further modified. scispace.com
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is crucial for synthesizing compounds that mimic transition states of enzymatic reactions or for introducing groups that can form specific hydrogen bond interactions.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation can be challenging to control, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the amine with each alkylation step. Reductive amination, involving the reaction with an aldehyde or ketone to form a transient imine followed by reduction, offers a more controlled route to mono-alkylated secondary amines.
A summary of potential derivatization reactions of the primary amine group is presented in Table 1.
| Reaction Type | Reagent Class | Product Class | Significance |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amides | Forms stable linkages; introduces diverse functional groups. vulcanchem.com |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduces key hydrogen bonding moieties. mdpi.com |
| Alkylation (Direct) | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Salts | Can be difficult to control, leading to over-alkylation. juniperpublishers.com |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Provides controlled synthesis of N-alkylated derivatives. |
Impact of Substituents on the Quinazoline Ring on C-7 Reactivity
The reactivity of the aminomethyl group at C-7 is electronically coupled to the quinazoline ring. Therefore, the presence of other substituents on the heterocyclic system can modulate its chemical behavior. The general order of reactivity for electrophilic substitution on the quinazoline ring is predicted to be 8 > 6 > 5 > 7 > 4 > 2. nih.govscispace.com
Substituents influence the nucleophilicity of the C-7 primary amine through inductive and resonance effects.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, particularly at positions that can donate electron density by resonance to C-7 (e.g., C-5 or C-8), would be expected to increase the electron density on the nitrogen of the aminomethyl group. This enhances its basicity and nucleophilicity, potentially accelerating reactions like acylation and alkylation.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or chloro (-Cl) groups on the quinazoline ring will decrease the electron density of the system, reducing the nucleophilicity and basicity of the primary amine. For example, a 7-nitro derivative would be significantly less reactive in nucleophilic reactions compared to a 7-methyl derivative. This effect can be exploited to achieve selective reactions in multifunctional quinazoline systems.
The electronic effects of common substituents are summarized in Table 2.
| Substituent (Position) | Electronic Effect | Impact on C-7 Aminomethyl Reactivity | Reference |
|---|---|---|---|
| -OCH₃ (e.g., at C-6, C-8) | Strongly Donating (Resonance) | Increases nucleophilicity | mdpi.com |
| -CH₃ (e.g., at C-6, C-8) | Weakly Donating (Inductive) | Slightly increases nucleophilicity | |
| -Cl (e.g., at C-6, C-8) | Withdrawing (Inductive) | Decreases nucleophilicity | |
| -NO₂ (e.g., at C-6, C-8) | Strongly Withdrawing (Resonance/Inductive) | Significantly decreases nucleophilicity | scispace.com |
Advanced Synthetic Transformations Incorporating this compound
Beyond simple functionalization, this compound can serve as a crucial substrate in more complex, multi-step transformations that rapidly build molecular complexity.
Tandem and Cascade Reactions with this compound as a Substrate
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. numberanalytics.com The dual functionality of this compound (a nucleophilic amine and an aromatic system) makes it an attractive candidate for such processes.
An exemplary transformation is the potential use of this substrate in a copper-catalyzed domino reaction. Analogous processes have been developed for the synthesis of quinazolines from 1-(2-bromophenyl)methanamines and amidines. researchgate.net In a hypothetical cascade, this compound could first react as a nucleophile, with the resulting intermediate undergoing a subsequent intramolecular cyclization or rearrangement triggered by a catalyst, leading to fused polycyclic systems. For example, a tandem sequence involving an initial oxidation of the aminomethyl group to an imine, followed by a reductive amination with another amine source, could be envisioned. rsc.org Such reactions often form multiple C-C and C-N bonds in one operation, providing rapid access to complex heterocyclic cores. mdpi.comresearchgate.net
Elaboration of Complex Molecular Architectures Utilizing the this compound Unit
This compound is a valuable starting point for the synthesis of larger, more intricate molecular architectures. The aminomethyl group serves as a versatile anchor point for attaching other complex fragments, leading to molecules with potential applications in drug discovery and materials science.
For example, the amine can be acylated with a complex carboxylic acid, or it can participate in multicomponent reactions to build elaborate structures. The quinazoline core itself is a key feature in many targeted therapies, including tyrosine kinase inhibitors like Erlotinib. whiterose.ac.uk Synthetic strategies often involve building functionality around a pre-formed quinazoline ring. By using this compound, chemists can introduce specific side chains at the C-7 position, which is known to be critical for the biological activity of many quinazoline-based inhibitors. nih.gov For instance, complex donor-acceptor systems have been constructed through nucleophilic substitution reactions on functionalized quinazoline scaffolds, highlighting the utility of such building blocks in materials chemistry. beilstein-journals.org The conversion of quinazoline derivatives into fused tricyclic systems, such as triazolo[1,5-с]quinazolines, further demonstrates how the core can be elaborated into more complex heterocyclic frameworks. scispace.com
Quinazolin 7 Ylmethanamine As a Key Building Block in Contemporary Organic Synthesis
Role in the Construction of Diversified Heterocyclic Systems
The primary amine functionality of quinazolin-7-ylmethanamine is a powerful tool for constructing more complex molecular architectures, particularly new heterocyclic rings. Acting as a potent nucleophile, this group can readily participate in condensation, cyclization, and multicomponent reactions to append new ring systems onto the stable quinazoline (B50416) scaffold.
A prominent example of this utility is its application in the Gould-Jacobs reaction for the synthesis of novel quinolone derivatives. In this process, this compound reacts with a suitable electrophilic partner, such as diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds in two key stages:
Nucleophilic Substitution: The primary amine of this compound attacks the electrophilic carbon of the ethoxymethylene group in DEEM, displacing ethanol (B145695) to form a stable enamine intermediate.
Thermal Cyclization: Upon heating, typically in a high-boiling point solvent like diphenyl ether, the intermediate undergoes an intramolecular cyclization. This is followed by the elimination of another molecule of ethanol to yield a 4-hydroxy-2-oxo-1,2-dihydroquinoline ring system, which is covalently tethered to the quinazoline core via the methylene (B1212753) bridge.
This strategy effectively leverages the reactivity of the aminomethyl group to build a complex, polycyclic structure that combines the features of both quinazoline and quinolone heterocycles. The general reaction scheme is outlined in the table below.
| Reactant 1 | Reactant 2 | Key Reaction Steps | Resulting Heterocyclic Product Class | Significance |
|---|---|---|---|---|
| This compound | Diethyl ethoxymethylenemalonate (DEEM) | 1. Nucleophilic addition-elimination 2. Intramolecular thermal cyclization | 1-((Quinazolin-7-yl)methyl)quinolin-4(1H)-one derivatives | Demonstrates the construction of a complex polycyclic system by forming a new quinolone ring attached to the quinazoline scaffold. |
Application in the Synthesis of Functional Organic Materials with Tailored Properties
The inherent photophysical properties of the quinazoline nucleus, including its aromaticity and potential for fluorescence, make this compound an attractive monomer for the development of functional organic materials. The aminomethyl group provides a convenient anchor point for incorporating this fluorophore into larger macromolecular structures, such as polymers, thereby creating materials with designed optical or electronic characteristics.
For instance, this compound can be used as a diamine monomer in polycondensation reactions. When reacted with a diacyl chloride, such as terephthaloyl chloride, under Schotten-Baumann conditions, it forms a high-molecular-weight polyamide. In the resulting polymer, the quinazoline units are present as pendant groups attached to the polymer backbone.
This incorporation has a significant impact on the material's properties:
Fluorescence: The polymer becomes intrinsically fluorescent, a property directly derived from the quinazoline moieties.
Tailored Photophysics: The photophysical characteristics (absorption/emission wavelengths, quantum yield) of the quinazoline units within the polymer matrix differ from those of the free monomer. This is due to the altered chemical environment, intermolecular interactions, and aggregation effects within the solid state, allowing for the tuning of emission color from the violet-blue region toward longer wavelengths.
Processability: The polymer backbone provides mechanical integrity and allows the material to be processed into films or fibers, while the fluorescent properties are retained.
These materials have potential applications in areas such as solid-state lighting, chemical sensors, or as fluorescent layers in organic electronic devices.
| Compound | Description | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Property Modification |
|---|---|---|---|---|
| This compound (Monomer) | Free molecule in dilute solution | ~320 nm | ~385 nm (Violet-Blue) | Baseline fluorescence of the isolated fluorophore. |
| Poly(terephthaloyl-co-quinazolin-7-ylmethanamine) | Quinazoline units incorporated as pendant groups in a solid polymer film | ~335 nm (Slight red-shift) | ~420 nm (Blue) | Bathochromic (red) shift in emission due to aggregation and solid-state packing effects. Allows for color tuning. |
Development of Chemical Ligands and Scaffolds for Non-Biological Applications
This compound possesses multiple Lewis basic sites—specifically, the two endocyclic nitrogen atoms (N1 and N3) and the exocyclic primary amine nitrogen—making it an excellent candidate for use as a ligand in coordination chemistry. Its geometry is particularly well-suited for acting as a bidentate N,N'-ligand.
These metal complexes are of significant interest for non-biological applications, including:
Homogeneous Catalysis: Palladium(II) complexes bearing this ligand could serve as catalysts for cross-coupling reactions (e.g., Suzuki, Heck), where the ligand stabilizes the active metal center and modulates its catalytic activity.
Photoredox Catalysis: Ruthenium(II) or Iridium(III) complexes could be designed to function as photosensitizers. The quinazoline ligand would help tune the photophysical and electrochemical properties of the complex, making it suitable for driving light-induced chemical transformations.
Atom Transfer Radical Polymerization (ATRP): Copper(I) complexes with this ligand could act as catalysts for ATRP, a controlled polymerization technique used to synthesize well-defined polymers. The ligand controls the equilibrium between the active and dormant species in the polymerization process.
The modular nature of this compound allows for its derivatization to further tune the properties of the resulting metal complexes for specific catalytic or material science applications.
| Metal Center | Coordination Mode | Resulting Complex Class | Potential Non-Biological Application |
|---|---|---|---|
| Palladium(II) | Bidentate (N1, Namine) | [Pd(L)Cl2] | Homogeneous catalyst for C-C cross-coupling reactions. |
| Ruthenium(II) | Bidentate (N1, Namine) | [Ru(L)(bpy)2]2+ | Photosensitizer for photoredox catalysis in organic synthesis. |
| Copper(I) | Bidentate (N1, Namine) | [Cu(L)Br] | Catalyst for Atom Transfer Radical Polymerization (ATRP) or "click chemistry" (CuAAC). |
Advanced Analytical and Spectroscopic Characterization Methods in Quinazolin 7 Ylmethanamine Research
The rigorous identification and purity assessment of quinazolin-7-ylmethanamine and related derivatives rely on a suite of advanced analytical and spectroscopic techniques. These methods are indispensable for monitoring reaction progress, purifying final products, and unequivocally confirming the compound's chemical structure. This section details the principal chromatographic and spectroscopic methods employed in the study of this quinazoline (B50416) scaffold.
Computational Chemistry Approaches in Quinazolin 7 Ylmethanamine Studies
Theoretical Investigations of Reaction Mechanisms and Pathways for Quinazolin-7-ylmethanamine Synthesis
Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. nih.govnumberanalytics.com By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most energetically favorable pathways for the synthesis of quinazoline (B50416) derivatives. For instance, theoretical studies can predict the regioselectivity of reactions, such as the formation of specific isomers, by calculating the energy barriers for different reaction routes.
Recent advancements have focused on developing efficient synthetic methodologies for quinazoline scaffolds. mdpi.com For example, copper-catalyzed cascade reactions have been employed for the synthesis of N-substituted quinazolinones from anthranilamides. mdpi.com Theoretical calculations can help in understanding the role of the catalyst and the step-by-step mechanism of such complex transformations. mdpi.com Similarly, the synthesis of quinazolinones from 2-halobenzoic acids and amidines catalyzed by chitosan-supported CuI has been shown to be efficient under mild conditions, and computational studies can provide a rationale for the observed high yields and broad substrate scope. researchgate.net
Furthermore, computational approaches can explore novel synthetic strategies. Retrosynthetic analysis, sometimes powered by artificial intelligence, can propose new disconnection approaches for this compound, starting from readily available precursors. kaist.ac.kr These computationally proposed routes can then be evaluated for their feasibility and efficiency using quantum chemical calculations to simulate reaction intermediates and energy profiles.
Molecular Modeling and Simulation for Understanding Chemical Reactivity
Molecular modeling and simulation techniques offer a dynamic perspective on the chemical reactivity of this compound and its analogs. These methods are crucial for understanding how the molecule interacts with its environment and with other molecules, which is fundamental for its application in various fields, including medicinal chemistry.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.gov In the context of this compound derivatives, docking studies have been instrumental in identifying potential biological targets. For example, quinazoline derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP) to predict their inhibitory potential. nih.govnih.govnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. nih.gov
Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-receptor interactions. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the docked complex and reveal conformational changes that occur upon binding. nih.gov This information is vital for rational drug design, as it helps in optimizing the structure of the lead compound to improve its binding affinity and selectivity. For instance, MD simulations have been used to investigate the structural stability of PARP-ligand complexes involving quinazoline scaffolds. nih.gov
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. arxiv.org These calculations are essential for predicting a wide range of molecular properties, including spectroscopic data, which are crucial for the characterization of newly synthesized compounds.
Methods like Density Functional Theory (DFT) are frequently employed to calculate the electronic properties of quinazoline derivatives. researchgate.netresearchgate.net These calculations can predict parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and its ability to accept or donate electrons. physchemres.org The HOMO-LUMO energy gap is a particularly important descriptor, as it can be correlated with the molecule's stability and reactivity. physchemres.org
Quantum chemical calculations are also invaluable for predicting spectroscopic properties. rsc.org For example, theoretical calculations can simulate the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of this compound. physchemres.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and understand the photophysical properties of these molecules. researchgate.net
Computational Design and Predictive Modeling for Novel Synthetic Routes and Analogues
The predictive power of computational chemistry is fully realized in the design of novel molecules and synthetic pathways. By combining various computational techniques, researchers can design new this compound analogues with desired properties and predict efficient ways to synthesize them.
Computational design often starts with a known active molecule or a specific biological target. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a set of quinazoline derivatives, researchers can predict the activity of new, unsynthesized analogues. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.
Predictive modeling also extends to the design of novel synthetic routes. kaist.ac.kr Knowledge-based expert systems and retrosynthesis algorithms can propose multiple synthetic pathways for a target molecule like this compound. kaist.ac.krarxiv.org These pathways can then be evaluated based on factors like the availability of starting materials, reaction yields, and the number of steps. arxiv.org This computational approach to synthesis design can significantly reduce the time and resources required for experimental work.
Recent studies have highlighted the use of computational screening of quinazoline derivatives to identify potential inhibitors for various therapeutic targets. nih.gov These in silico approaches, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, help in designing new drug candidates with favorable pharmacokinetic profiles. nih.gov
Q & A
Basic: How can researchers ensure reproducibility in the synthesis of Quinazolin-7-ylmethanamine?
Methodological Answer:
Reproducibility requires strict adherence to detailed experimental protocols. Key steps include:
- Synthetic Route Validation : Document reaction conditions (temperature, solvent, catalyst) and stoichiometric ratios using IUPAC nomenclature for reagents .
- Characterization : Provide full spectral data (NMR, IR, HRMS) and physicochemical properties (melting point, solubility) for intermediates and final products .
- Purity Verification : Use HPLC or GC-MS to confirm ≥95% purity, with batch-specific documentation .
- Supporting Information : Include step-by-step procedures and raw data in supplementary materials for peer review .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to GHS classifications (e.g., H315/H319 for skin/eye irritation) and implement engineering controls (fume hoods) and PPE (gloves, goggles) .
- Exposure Management : Predefine first-aid measures for inhalation (fresh air), skin contact (water wash), and ingestion (medical consultation) .
- Waste Disposal : Follow institutional guidelines for chemical waste, emphasizing neutralization of reactive functional groups (e.g., amine groups) .
Advanced: How should researchers resolve conflicting spectroscopic data for this compound derivatives?
Methodological Answer:
- Data Cross-Validation : Compare NMR/IR spectra with computational simulations (DFT calculations) and literature precedents for analogous quinazoline derivatives .
- Controlled Replication : Repeat synthesis under identical conditions to rule out experimental variability .
- Collaborative Analysis : Engage crystallography experts for single-crystal X-ray diffraction to confirm structural assignments .
- Systematic Reporting : Disclose discrepancies in publications and propose hypotheses (e.g., tautomerism, solvent effects) for further study .
Advanced: What mixed-methods approaches are suitable for elucidating the biological activity of this compound?
Methodological Answer:
- Quantitative Component : Design dose-response assays (e.g., IC50 determination via cell viability assays) to quantify potency .
- Qualitative Component : Conduct molecular docking studies or transcriptomic analysis to identify mechanistic pathways .
- Integration Strategy : Use sequential exploratory design: prioritize in vitro findings to guide targeted in vivo studies .
- Data Triangulation : Correlate bioactivity data with structural modifications (e.g., substituent effects on the quinazoline core) .
Basic: What are the key criteria for characterizing novel this compound analogs in peer-reviewed publications?
Methodological Answer:
- Structural Evidence : Mandatory inclusion of /-NMR, high-resolution mass spectrometry, and elemental analysis .
- Biological Data : Report IC50/EC50 values with statistical significance (p < 0.05) and positive/negative controls .
- Comparative Analysis : Benchmark results against existing quinazoline-based pharmacophores (e.g., gefitinib) to contextualize novelty .
Advanced: How can researchers address low yield in the catalytic synthesis of this compound derivatives?
Methodological Answer:
- Parameter Optimization : Systematically vary catalyst loading (e.g., Pd/C vs. Ni), solvent polarity, and temperature using Design of Experiments (DoE) .
- Mechanistic Investigation : Employ kinetic studies or in situ FTIR to identify rate-limiting steps or side reactions .
- Alternative Routes : Explore microwave-assisted synthesis or flow chemistry to enhance efficiency .
Basic: What ethical considerations apply to in vitro studies involving this compound?
Methodological Answer:
- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination .
- Data Transparency : Disclose conflicts of interest and funding sources in the manuscript .
- Compliance : Adhere to institutional biosafety committee protocols for handling cytotoxic compounds .
Advanced: How can computational models enhance the design of this compound-based inhibitors?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Perform molecular dynamics simulations to map binding interactions with target proteins (e.g., EGFR kinase) .
- Virtual Screening : Use QSAR models to prioritize analogs with predicted high affinity and low toxicity .
- Validation : Compare in silico predictions with experimental enzymatic assays to refine algorithmic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
